REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][OH:6].[CH3:7][C:8]([CH3:10])=O.C(O)(=O)C.C(O[BH3-])(=O)C.[Na+]>ClC(Cl)C>[OH:6][CH2:5][CH2:4][CH2:3][CH2:2][NH:1][CH:8]([CH3:10])[CH3:7] |f:3.4|
|
Name
|
|
Quantity
|
2 mg
|
Type
|
reactant
|
Smiles
|
NCCCCO
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
sodium acetoxyborohydride
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH3-].[Na+]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The cloudy mixture was stirred at ambient temperature for about 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated sodium bicarbonate
|
Type
|
ADDITION
|
Details
|
Sodium hydroxide (1 M) was added
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with a mixture of isopropyl alcohol and methylene chloride (1:3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The desired intermediate was further purified by bulb to bulb distillation
|
Type
|
CUSTOM
|
Details
|
to yield 1.4 grams as a dear oil
|
Type
|
CUSTOM
|
Details
|
additional yield may
|
Type
|
CUSTOM
|
Details
|
be recovered
|
Type
|
EXTRACTION
|
Details
|
by extracting the aqueous fraction with 3:1 toluene
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |